8-Fluoro-6-methylquinoline-3-carbonitrile

Description

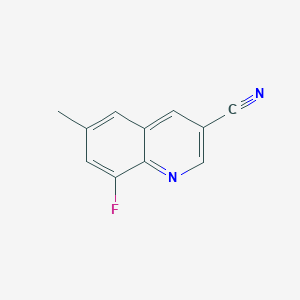

8-Fluoro-6-methylquinoline-3-carbonitrile is a fluorinated quinoline derivative characterized by a fluorine atom at position 8, a methyl group at position 6, and a cyano (-CN) substituent at position 3.

Properties

IUPAC Name |

8-fluoro-6-methylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c1-7-2-9-4-8(5-13)6-14-11(9)10(12)3-7/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOJHFTTYZWYRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

8-Fluoro-6-methylquinoline-3-carbonitrile can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Fluoro-6-methylquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Electronic Effects

- 8-Fluoroquinoline-3-carbonitrile (CAS: 1368394-42-6, Similarity: 0.96): Lacks the methyl group at position 6.

- 6-Fluoroquinoline-3-carbonitrile (CAS: 1823944-97-3, Similarity: 0.91): Fluorine at position 6 instead of 8 alters electronic distribution. The electron-withdrawing fluorine at position 6 may enhance electrophilicity at position 3, affecting reactivity in substitution reactions .

2.2. Functional Group Variations

- 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 32608-29-0, Similarity: 0.82): The chloro and hydroxy groups introduce hydrogen-bonding capability, improving aqueous solubility but reducing lipophilicity. The methoxy group at position 6 (vs. methyl in the target) offers weaker electron-donating effects .

- 8-Fluoro-1,4-dihydro-6-nitro-4-oxo-3-quinolinecarbonitrile (CAS: 915369-85-6): The nitro group at position 6 and oxo group at position 4 create a highly electron-deficient core. This structural feature is critical for antibacterial activity but reduces stability compared to the non-oxidized target compound .

2.3. Saturated vs. Aromatic Systems

- 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1708079-57-5): The tetrahydroquinoline scaffold reduces aromaticity, limiting π-π stacking interactions. The fluorophenyl group adds steric bulk, which may hinder binding to flat enzymatic pockets .

Biological Activity

8-Fluoro-6-methylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a fluorine atom and a cyano group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and findings.

- Molecular Formula : C11H7FN2

- Molecular Weight : 186.19 g/mol

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism underlies its potential as an antimicrobial agent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound:

- Bacterial Inhibition : The compound has shown promising results against various bacterial strains. In vitro studies utilizing the well diffusion method reported effective inhibition against Gram-negative bacteria such as Escherichia coli and Proteus mirabilis, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μM .

- Fungal Activity : The compound also exhibited antifungal properties against Candida albicans and Aspergillus niger, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, possess anticancer properties:

- Cell Line Studies : In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines, although specific IC50 values were not universally reported across studies. The mechanism likely involves interference with DNA replication and cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy :

-

Anticancer Screening :

- A screening assay was conducted on various cancer cell lines to assess the cytotoxic effects of quinoline derivatives. Results indicated that compounds with fluorine substitutions had enhanced activity compared to their non-fluorinated counterparts, reinforcing the significance of the 8-fluoro group in biological efficacy .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methylquinoline-3-carbonitrile | Lacks fluorine at position 8 | Reduced antimicrobial activity |

| 8-Chloro-6-methylquinoline-3-carbonitrile | Contains chlorine instead of fluorine | Different pharmacological profile |

| 8-Fluoroquinoline-3-carbonitrile | Lacks methyl group at position 6 | Lowered activity compared to 8-fluoro variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.